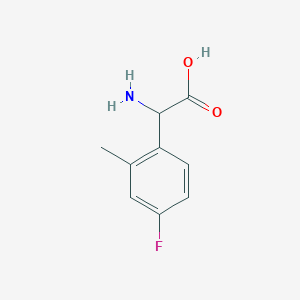

4-Fluoro-2-methyl-DL-phenylglycine

Description

Contextualizing Fluorinated Amino Acids and Phenylglycine Derivatives in Chemical Biology and Synthetic Organic Chemistry

Fluorinated amino acids are a special class of compounds that have gained considerable attention in chemical biology and medicinal chemistry. The introduction of fluorine, a highly electronegative atom, into an amino acid structure can dramatically alter its physicochemical properties, including acidity, lipophilicity, and metabolic stability. numberanalytics.comrsc.org This strategic placement of fluorine can lead to enhanced biological activity and improved pharmacokinetic profiles of peptides and proteins. nih.gov For instance, the incorporation of fluorinated amino acids can influence protein folding, stability, and interactions with other molecules. nih.gov

Phenylglycine and its derivatives are non-proteinogenic amino acids, meaning they are not one of the 20 common amino acids found in proteins. wikipedia.org They serve as valuable chiral building blocks in the synthesis of a wide range of organic molecules, including pharmaceuticals. rsc.orgcaymanchem.comontosight.ai The phenyl ring of phenylglycine provides a rigid scaffold that can be functionalized to interact with biological targets. Phenylglycine-type amino acids are found in various peptide natural products, contributing to their unique biological activities. rsc.orgnih.gov

Significance of Aromatic Fluorination and Alkyl Substitution in Phenylglycine Scaffolds for Advanced Molecular Design

The specific combination of a fluorine atom at the 4-position and a methyl group at the 2-position of the phenylglycine scaffold in 4-Fluoro-2-methyl-DL-phenylglycine is crucial for its utility in advanced molecular design.

Aromatic Fluorination: The fluorine atom on the aromatic ring significantly influences the electronic properties of the molecule. core.ac.uk Its strong electron-withdrawing nature can affect the acidity of the carboxylic acid and the basicity of the amino group. This can be critical for modulating interactions with biological targets. Furthermore, aromatic fluorination can enhance the metabolic stability of the compound by blocking sites susceptible to enzymatic oxidation.

Alkyl Substitution: The methyl group at the 2-position introduces steric bulk, which can be used to control the conformation of molecules incorporating this amino acid. This steric hindrance can restrict the rotation of the phenyl ring, leading to more defined three-dimensional structures. This is a key aspect in the rational design of molecules with specific binding properties.

The interplay between the electronic effects of the fluorine atom and the steric influence of the methyl group provides a sophisticated mechanism for fine-tuning the properties of the final molecule.

Overview of Research Trajectories for this compound as a Building Block in Complex Molecular Synthesis

This compound is increasingly utilized as a versatile building block in the synthesis of complex organic molecules. semanticscholar.orgenamine.netdigitellinc.comchemistryworld.com Research is actively exploring its incorporation into various molecular frameworks to develop new therapeutic agents and functional materials. Its application spans from the synthesis of novel peptide analogues to the construction of complex heterocyclic systems. The predictable influence of its fluoro and methyl substituents allows chemists to rationally design molecules with desired biological activities and physical properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(4-fluoro-2-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-5-4-6(10)2-3-7(5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCULNOTXKQRTCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Derivatization and Chemical Modification Strategies

Amine and Carboxyl Group Derivatization for Enhanced Molecular Properties

The presence of both an amine and a carboxyl group allows for a wide range of derivatization reactions, significantly impacting the molecule's reactivity, solubility, and how it interacts with biological systems.

Esterification of the carboxyl group and amidation of the amino group are fundamental derivatization techniques. Esterification, typically achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst, can modulate the polarity and reactivity of the carboxyl group. For instance, the synthesis of phenylglycine methyl esters is a common strategy in peptide synthesis and for creating precursors for further modifications. unife.itgcms.cz

Amidation, the formation of an amide bond, is another critical modification. This can be achieved by coupling the amino acid with an amine, often facilitated by coupling agents like HBTU or EDC hydrochloride and HOBt. nih.gov These reactions are essential for incorporating the phenylglycine moiety into peptide chains or for creating novel amide derivatives with altered biological activities. A study on 4-hydroxyphenylglycine derivatives demonstrated that coupling with various acids could lead to compounds with a range of potencies at the GPR88 receptor. nih.gov While specific examples for 4-Fluoro-2-methyl-DL-phenylglycine are not abundant in publicly available literature, the general principles of amidation are directly applicable.

Table 1: Examples of Esterification and Amidation of Phenylglycine Derivatives

| Starting Material | Reagents and Conditions | Product | Application/Significance |

| (R)-2-Phenylglycine | Methanol, HCl | (R)-2-Phenylglycine methyl ester hydrochloride | Precursor in peptide synthesis. gcms.cz |

| 4-Hydroxyphenylglycine derivative | (S)-2-Phenylpropionic acid, HBTU | Amide derivative | Exploration of structure-activity relationships for GPR88 agonists. nih.gov |

| 4-Hydroxyphenylglycine derivative | Dimethylamine, EDC hydrochloride, HOBt | N,N-dimethylamide derivative | Modulation of biological activity. nih.gov |

This table presents data for closely related phenylglycine derivatives to illustrate the principles of esterification and amidation.

N-acylation, the introduction of an acyl group to the nitrogen atom of the amino group, is a pivotal strategy for both protecting the amine functionality during synthesis and for influencing the stereochemical outcome of reactions. The use of protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group is standard practice in peptide synthesis. shimadzu.comwuxiapptec.comnih.gov The Fmoc group is base-labile, allowing for its removal under mild conditions, thus preserving the integrity of the peptide chain.

While specific studies on the stereochemical control of this compound via N-acylation are limited, research on other fluorinated amino acids demonstrates the importance of this approach. The synthesis of chiral fluorinated amino acids often employs N-acylation to direct subsequent transformations and to enable separation of enantiomers.

Table 2: N-Acylation of Fluorinated Phenylglycine Derivatives

| Compound | Acylating Agent | Product | Significance |

| 4-Fluoro-L-phenylglycine | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Fmoc-4-fluoro-L-phenylglycine | Protection of the amino group for peptide synthesis. wuxiapptec.comnih.gov |

This table highlights the N-acylation of a closely related fluorinated phenylglycine derivative.

Aromatic Ring Functionalization for Structure-Activity Probing

The fluorine and methyl substituents on the phenyl ring of this compound influence its electronic properties and steric profile. Further functionalization of the aromatic ring provides a powerful tool for probing structure-activity relationships (SAR).

Directed aromatic functionalization techniques allow for the regioselective introduction of various substituents onto the aromatic ring. nih.gov Methods like directed ortho-metalation (DoM) can be employed to introduce new functional groups at specific positions, guided by the existing substituents. nih.gov While direct examples for this compound are scarce, the principles of C-H activation and functionalization are broadly applicable to substituted arenes. nih.govresearchgate.netwhiterose.ac.uk The introduction of additional groups can significantly alter the compound's interaction with biological targets. Studies on other phenylglycine derivatives have shown that modifications on the phenyl ring can dramatically impact their activity at metabotropic glutamate (B1630785) receptors. nih.gov

Derivatization for Chiral Analysis and Chromatographic Separation

As this compound is a racemic mixture, its separation into individual enantiomers is often necessary for pharmacological studies. Derivatization plays a crucial role in enabling and enhancing the chiral separation of this and related compounds.

Pre-column derivatization is a widely used technique to improve the chromatographic properties and detectability of amino acids for analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nih.govnih.gov Common derivatizing agents for amino acids include o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl). shimadzu.comnih.govjascoinc.com

OPA Derivatization: OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, which can be readily detected by fluorescence detectors in HPLC. shimadzu.comjascoinc.com This method is known for its high sensitivity. nih.gov

FMOC-Cl Derivatization: FMOC-Cl reacts with both primary and secondary amines to form stable, fluorescent derivatives. shimadzu.comjascoinc.com This makes it a versatile reagent for the analysis of a broad range of amino acids. nih.gov

For GC analysis, derivatization is essential to increase the volatility of the amino acid. researchgate.net This is typically achieved through silylation or acylation reactions. researchgate.netnih.gov

The separation of the resulting diastereomeric derivatives can then be achieved on a chiral stationary phase (CSP) in either HPLC or GC. unife.itchromatographyonline.comnih.govmdpi.comresearchgate.net The choice of derivatizing agent and chromatographic conditions is critical for achieving optimal separation of the enantiomers.

Table 3: Common Pre-Column Derivatization Reagents for Amino Acid Analysis

| Derivatizing Agent | Abbreviation | Target Functional Group | Detection Method |

| o-Phthaldialdehyde | OPA | Primary Amine | Fluorescence |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary and Secondary Amines | Fluorescence |

| Dansyl chloride | Primary and Secondary Amines, Phenols | Fluorescence | |

| Phenylisothiocyanate | PITC | Primary and Secondary Amines | UV |

This table summarizes common derivatization agents applicable to amino acids like this compound.

Covalent Conjugation and Bioconjugation Methodologies

The site-selective incorporation of unnatural amino acids, such as this compound, into peptides and proteins is a powerful strategy for modifying their chemical and biological properties. rsc.org Solid-Phase Peptide Synthesis (SPPS) stands out as a primary and versatile method for achieving this, allowing for the precise placement of unique residues within a peptide sequence. nih.govnih.gov The integration of fluorinated amino acids, in particular, is of significant interest as the fluorine atom can enhance metabolic stability, modulate bioactivity, and serve as a sensitive probe for ¹⁹F NMR studies without introducing significant structural perturbations. nih.govacs.org

The successful integration of this compound into a growing peptide chain via SPPS relies on the N-α-Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy. This methodology involves a repetitive cycle of three main steps: deprotection of the N-terminal Fmoc group, coupling of the next Fmoc-protected amino acid, and washing.

The general cycle for incorporating an amino acid using Fmoc-SPPS is as follows:

Resin Preparation : The synthesis begins with a solid support resin, often polystyrene-based, which is functionalized with a linker molecule. lsu.edu The first amino acid is attached to this linker.

N-α-Fmoc Deprotection : The Fmoc protecting group on the resin-bound amino acid is removed, typically using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amino group.

Amino Acid Activation and Coupling : The incoming amino acid, in this case, Fmoc-4-Fluoro-2-methyl-DL-phenylglycine, has its carboxylic acid group activated. This is a critical step, especially for sterically hindered amino acids. The activated amino acid is then added to the resin, where it forms a peptide bond with the free amino group of the preceding residue.

Washing : After the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleaving the completed peptide from the resin support and removing any remaining side-chain protecting groups, a process typically achieved with a strong acid cocktail, such as trifluoroacetic acid (TFA).

A significant challenge in incorporating this compound is the steric hindrance posed by the methyl group at the α-carbon and the 2-position of the phenyl ring. This can slow down the coupling reaction and lead to incomplete acylation. To overcome this, highly efficient coupling reagents and optimized reaction conditions are necessary.

The table below outlines common coupling reagents used in Fmoc-SPPS, which are suitable for difficult couplings involving sterically hindered amino acids.

| Coupling Reagent Class | Example Reagent | Activating Additive | Key Characteristics |

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | HOBt (Hydroxybenzotriazole) or OxymaPure® | Cost-effective; HOBt/Oxyma suppress racemization and improve efficiency. |

| Phosphonium Salts | BOP, PyBOP, PyAOP | --- | High reactivity, suitable for hindered couplings; can be toxic. |

| Uronium/Guanidinium Salts | HBTU, HATU, HCTU | DIPEA or Collidine (Base) | Very efficient and fast-acting; HATU is particularly effective for hindered couplings; low racemization. |

| Immonium-type | COMU | --- | High coupling efficiency, comparable to or exceeding HATU, with reduced risk of racemization. |

Research on the incorporation of structurally similar amino acids, such as other fluorinated phenylalanine derivatives, has demonstrated the feasibility of these methods. For instance, studies have successfully utilized Fmoc-based SPPS to introduce fluorinated residues into bioactive peptides. nih.gov While direct research data on the SPPS of peptides containing this compound is not extensively published, the established protocols for other C-α-disubstituted and fluorinated amino acids provide a robust framework. The choice of coupling reagent, reaction time, and temperature must be carefully optimized to ensure efficient incorporation and maintain the integrity of the peptide chain. The unique properties of the resulting fluorinated peptide can then be explored for various applications in chemical biology and medicinal chemistry. rsc.orgrsc.org

Applications in Chemical Biology and Translational Research Tools

Modulation of Peptide and Protein Structural and Functional Properties

The incorporation of 4-Fluoro-2-methyl-DL-phenylglycine into peptides and proteins can significantly influence their three-dimensional structure and, consequently, their biological activity. The specific placement of the fluorine and methyl substituents provides a means to systematically alter molecular properties.

The methyl group, on the other hand, introduces steric bulk, which can restrict the conformational freedom of the peptide backbone. wikipedia.org This restriction can favor specific secondary structures and reduce the entropic cost of folding, thereby enhancing stability. The combined presence of both a fluorine atom and a methyl group in this compound offers a synergistic approach to modulating protein and peptide conformation. The ortho-methyl group can impose a torsional twist on the phenyl ring relative to the peptide backbone, while the para-fluoro substituent can engage in specific electronic interactions, collectively influencing the folding landscape and thermodynamic stability of the biomolecule. rsc.orgfu-berlin.de

Table 1: Effects of Fluorine and Alkyl Substituents on Protein Properties

| Substituent | Property Influenced | General Effect |

|---|---|---|

| Fluorine | Conformational Stability | Can increase stability through stereoelectronic effects (e.g., gauche effect). acs.orgnih.gov |

| Protein Folding | Can accelerate folding by pre-organizing local structure. nih.gov | |

| Hydrophobicity | Generally increases hydrophobicity. nih.gov | |

| Alkyl (Methyl) | Conformational Freedom | Reduces conformational freedom due to steric hindrance. wikipedia.org |

| Secondary Structure | Can promote the formation of specific secondary structures. | |

| Hydrophobicity | Increases hydrophobicity. |

The fluorine and methyl substituents of this compound also play a crucial role in mediating intermolecular interactions, such as those between a protein and its ligand or between two interacting proteins. rsc.org The introduction of fluorine can alter the electrostatic potential of the aromatic ring, influencing cation-π and other non-covalent interactions that are often critical for molecular recognition. nih.govnih.gov Fluorine can act as a weak hydrogen bond acceptor and can participate in favorable interactions with backbone amides and polar side chains, potentially enhancing binding affinity. plos.orgnih.gov

Furthermore, the increased hydrophobicity imparted by both the fluorine and methyl groups can strengthen hydrophobic interactions within a binding pocket. nih.gov The steric bulk of the methyl group can also contribute to shape complementarity, leading to a tighter fit between interacting molecules. However, the introduction of these groups can also lead to steric clashes if the binding pocket is not accommodating, which can negatively impact binding affinity. Therefore, the strategic incorporation of this compound can be used to probe and optimize protein-ligand and protein-protein interfaces, providing valuable insights for drug design and the study of biological signaling pathways. nih.gov

Peptides often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential. One strategy to overcome these limitations is to design conformationally constrained peptide mimetics that mimic the bioactive conformation of the parent peptide while exhibiting improved pharmacological properties. The incorporation of sterically demanding amino acids, such as those with α-methyl groups, is a common approach to restrict conformational flexibility. nih.govnih.gov

This compound, with its ortho-methyl group, can effectively constrain the torsional angles of the peptide backbone, leading to more defined secondary structures. This conformational restriction can lock the peptide into its bioactive conformation, enhancing its potency and selectivity for its target receptor. The fluorine atom can further contribute to this by fine-tuning the electronic properties and engaging in specific interactions with the target, as discussed previously. The use of such modified amino acids allows for the rational design of peptide mimetics with improved drug-like properties. nih.gov

Incorporation into Peptides and Nonribosomal Peptides

The unique properties of this compound make it an attractive building block for the synthesis of novel peptides and nonribosomal peptides (NRPs) with potentially enhanced biological activities.

The biosynthesis of many complex natural products, including a number of important antibiotics, is carried out by large enzyme complexes called nonribosomal peptide synthetases (NRPSs). rsc.org These modular enzymes have a degree of substrate flexibility, which can be exploited to incorporate unnatural amino acids into natural product scaffolds. This process, known as mutasynthesis, involves feeding synthetic amino acid analogs to a mutant strain of a producing organism that is deficient in the biosynthesis of the natural amino acid. nih.govnih.gov

Researchers have explored the incorporation of fluorinated phenylglycine derivatives, including 4-fluoro-DL-phenylglycine, into glycopeptide antibiotics using mutasynthesis. rsc.orgnih.gov While the efficiency of incorporation can be limited by the substrate specificity of the NRPS machinery, these studies have demonstrated the feasibility of generating novel fluorinated natural product analogs. nih.gov The insights gained from such experiments are valuable for understanding the tolerance of biosynthetic pathways to unnatural substrates and for the engineered biosynthesis of new bioactive compounds. nih.gov

Glycopeptide antibiotics, such as vancomycin (B549263) and teicoplanin, are crucial for the treatment of serious bacterial infections. nih.gov Their mechanism of action involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis. The phenylglycine residues within the glycopeptide scaffold are critical for this binding interaction.

Table 2: Investigational Use of this compound Analogs in Glycopeptide Antibiotic Research

| Approach | Compound Investigated (Analog) | Purpose | Key Findings |

|---|---|---|---|

| Mutasynthesis | 4-fluoro-DL-phenylglycine | Incorporation into balhimycin (B1255283) by A. balhimycina Δhpg mutant. nih.gov | Incorporation is limited by poor acceptance by the NRPS machinery. nih.gov |

| 2-fluoro-DL-phenylglycine | Incorporation into balhimycin by A. balhimycina Δhpg mutant. nih.gov | Impaired glycopeptide antibiotic biosynthesis was observed. nih.gov | |

| Structure-Activity Relationship (SAR) Studies | Modified glycopeptides | To evaluate the impact of phenylglycine modifications on antibiotic activity. nih.gov | Steric and electronic properties of the phenylglycine residue are crucial for the oxidative closure of the antibiotic's ring structure and its bioactivity. nih.gov |

Research Probes and Spectroscopic Labels

The incorporation of a fluorine atom into the structure of 2-methyl-DL-phenylglycine provides a powerful handle for various analytical and imaging techniques. The specific placement at the 4-position of the phenyl ring, combined with the inherent properties of the fluorine nucleus, makes this compound and its analogues valuable as research probes.

Utility in Radiolabeling with Fluorine-18 for Preclinical Imaging Applications

Fluorine-18 (¹⁸F) is a positron-emitting radioisotope that is paramount in Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in both clinical diagnostics and preclinical research. nih.gov The appeal of ¹⁸F stems from its favorable physical characteristics: a convenient half-life of 109.8 minutes, which is long enough for synthesis and imaging protocols, and low positron energy, which results in high-resolution images. nih.govnih.gov

Molecules like this compound are structurally suited for radiolabeling with ¹⁸F. The process typically involves a nucleophilic substitution reaction where a precursor molecule is reacted with [¹⁸F]fluoride ion. nih.govsioc-journal.cn For aromatic systems like the phenyl ring in phenylglycine, this often involves displacing a good leaving group (such as a nitro or trimethylammonium group) from the position where the radioisotope is to be installed.

Once radiolabeled, [¹⁸F]this compound could be used as a PET tracer to:

Visualize and quantify its distribution in a living organism over time.

Assess its uptake in specific tissues or organs.

If the molecule is designed to bind to a specific biological target (like a receptor or enzyme), the PET scan can map the location and density of that target in the body.

This makes ¹⁸F-labeled versions of such compounds valuable tools for drug development and for studying biological processes in vivo. nih.govebi.ac.uk

Development of Molecular Probes for Receptor Systems

Phenylglycine derivatives have been a cornerstone in the development of ligands for various receptor systems, particularly G-protein coupled receptors (GPCRs), which are a major family of drug targets. nih.gov The rigid structure of the phenylglycine core provides a scaffold that can be chemically modified to achieve specific interactions with receptor binding pockets.

Design and Investigation as Antagonists/Agonists for G Protein-Coupled Receptors (e.g., Metabotropic Glutamate (B1630785) Receptors, GPR88)

The family of metabotropic glutamate (mGlu) receptors, which are GPCRs that modulate neuronal excitability and synaptic transmission, has been a primary focus for research involving phenylglycine derivatives. These compounds have been investigated for their ability to either activate the receptor (agonist activity) or block the action of the native ligand, glutamate (antagonist activity). While specific research on the 4-fluoro-2-methyl variant is not prominent, extensive studies on related phenylglycine analogues have established their potential as mGlu receptor modulators. nih.govnih.gov

Similarly, the orphan receptor GPR88, which is highly expressed in brain regions associated with motor control and reward, has been explored using ligands derived from related structures like 4-hydroxyphenylglycine. This research aims to develop tools to understand the function of this receptor, which may be a therapeutic target for central nervous system disorders.

Structure-Activity Relationship (SAR) Studies in Receptor Binding Research

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of related compounds and evaluating how the structural changes affect their biological activity. For phenylglycine derivatives targeting mGlu receptors, SAR studies have been crucial for developing potent and selective ligands. nih.gov

Key findings from SAR studies on related phenylglycine compounds have shown that:

The nature and position of substituents on the phenyl ring are critical for both potency and selectivity between different mGlu receptor subtypes.

The addition of acidic groups can confer antagonist properties at certain mGlu receptors.

Stereochemistry (the specific 3D arrangement of the atoms) at the α-carbon is often a determining factor for agonist versus antagonist activity.

These systematic studies allow researchers to build a detailed understanding of the receptor's binding site, guiding the design of more effective and specific molecular probes.

Table 1: Illustrative SAR Data for Phenylglycine Derivatives at mGlu Receptors This table presents data for related phenylglycine compounds to illustrate SAR principles, as specific data for this compound was not available in the consulted resources.

| Compound | Receptor Target | Activity | Potency (IC₅₀/EC₅₀) |

| (S)-4-Carboxyphenylglycine | mGluR1α | Antagonist | IC₅₀ = 65 µM |

| (S)-3-Carboxy-4-hydroxyphenylglycine | mGluR1α | Antagonist | IC₅₀ = 290 µM |

| (S)-4-Carboxyphenylglycine | mGluR2 | Antagonist | IC₅₀ = 577 µM |

| (S)-3-Carboxy-4-hydroxyphenylglycine | mGluR2 | Agonist | EC₅₀ = 97 µM |

Data sourced from studies on phenylglycine analogs.

Role in Polymerization Research

While this compound is not typically associated with traditional industrial polymerization, it belongs to a class of molecules—fluorinated amino acids—that are of growing interest in the synthesis of specialized biopolymers. bohrium.comresearchgate.net In this context, polymerization refers to the creation of polypeptides and proteins, where amino acids serve as the monomeric building blocks. mdpi.com

The incorporation of fluorinated amino acids into a peptide chain can be considered a form of polymerization that yields a polymer with novel properties. mdpi.comacs.org The introduction of fluorine can significantly alter the physicochemical characteristics of the resulting polypeptide, including:

Increased Proteolytic Resistance: Changes in conformation and electronic properties due to fluorine substitution can make the peptide less susceptible to degradation by enzymes (proteases). researchgate.net

Modified Self-Assembly: Fluorinated segments can influence how the polymer chains interact with each other, leading to unique self-assembled structures and materials. mdpi.com

Therefore, the role of compounds like this compound in polymerization research is primarily as a specialty monomer for the synthesis of fluorinated peptides and proteins with unique, programmable properties for applications in biomaterials and therapeutics. mdpi.comrsc.org

Investigation of this compound as a Co-initiator in Radical Photopolymerization Systems Lacks Specific Research Data

N-phenylglycine and its analogues typically function as co-initiators by interacting with a photoinitiator, such as camphorquinone (B77051) or 2-chlorohexaaryl biimidazole, upon exposure to light. This interaction involves an electron transfer from the amine in the NPG derivative to the excited state of the photoinitiator. This process generates reactive radicals that are capable of initiating the polymerization of monomers.

The efficiency of this process can be modulated by the presence of electron-donating or electron-withdrawing groups on the aromatic ring of the NPG derivative. For instance, studies on other NPG derivatives have shown that electron-withdrawing groups can enhance certain properties, such as the storage stability of the photopolymerizable formulation, while maintaining a high level of photoreactivity. The fluorine atom at the 4-position of this compound would be expected to act as an electron-withdrawing group, potentially influencing its performance as a co-initiator in a similar manner. The methyl group at the 2-position, being electron-donating, could introduce further electronic and steric effects.

Despite these general principles, the absence of specific studies on this compound means that no detailed research findings or data tables on its performance in radical photopolymerization systems can be provided at this time. The specific kinetics, such as the rate of polymerization or the final monomer conversion achieved using this particular compound, have not been documented in the accessible scientific literature. Therefore, a quantitative comparison to other NPG derivatives or a detailed analysis of its role as a co-initiator is not currently possible.

Further research would be necessary to elucidate the precise impact of the combined 4-fluoro and 2-methyl substitutions on the phenyl ring of DL-phenylglycine on its co-initiating ability in radical photopolymerization systems. Such studies would need to be conducted to generate the specific data required for a comprehensive evaluation.

Enzymatic and Biocatalytic Transformations of Phenylglycine Derivatives

Enzymatic Resolution of Racemic 4-Fluoro-2-methyl-DL-phenylglycine and Analogues

Enzymatic resolution relies on the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture, allowing for the separation of the desired enantiomer.

Subtilisin, a serine protease, has been shown to catalyze the hydrolysis of peptide methyl esters. While direct studies on the subtilisin-mediated hydrolysis of this compound esters are not extensively documented in publicly available research, the general activity of subtilisin on related substrates suggests potential applicability. The enzyme's active site accommodates a variety of amino acid side chains, and its catalytic activity is influenced by the physicochemical properties of the substrate. The presence of the fluoro and methyl groups on the phenyl ring of the target compound would likely influence the binding and catalytic efficiency of subtilisin. Further research would be needed to determine the specific kinetic parameters and enantioselectivity of subtilisin for the esters of this compound.

Aminopeptidases are exopeptidases that cleave amino acids from the N-terminus of proteins and peptides. Their application in the kinetic resolution of racemic amino acid amides and esters is a well-established strategy. Although specific data on the aminopeptidase-catalyzed hydrolysis of this compound is limited, studies on other di-substituted phenylglycine derivatives could provide insights. The stereoselectivity of the aminopeptidase (B13392206) would determine which enantiomer's amide or ester is preferentially hydrolyzed, leaving the unreacted enantiomer in high enantiomeric excess. The steric hindrance and electronic effects of the fluorine and methyl substituents on the phenyl ring would be critical factors in determining the substrate specificity and efficiency of this resolution method.

Lipases are versatile enzymes widely used in organic synthesis for the resolution of racemic alcohols, esters, and amines. The kinetic resolution of racemic amines using lipases often involves enantioselective acylation. While direct reports on the lipase-catalyzed kinetic resolution of this compound are scarce, studies on related compounds such as D,L-phenylglycine methyl ester have demonstrated the feasibility of this approach. For instance, immobilized Candida antarctica lipase (B570770) B (Novozym 435) has been successfully used for the enantioselective hydrolysis of D,L-phenylglycine methyl ester to produce D-phenylglycine. nih.gov This suggests that a similar strategy could be developed for this compound, where the lipase would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The success of this resolution would depend on the specific lipase used and the reaction conditions, such as the acyl donor and solvent.

A study on the lipase-catalyzed enantioselective hydrolysis of 4-alkyl-1,4-dihydropyridine derivatives highlights the potential of lipases to act on substituted cyclic compounds, which share some structural similarities with the substituted phenyl ring of the target compound. nih.gov Furthermore, successful kinetic resolution of racemic delta-hydroxy esters has been achieved through lipase-catalyzed transesterification, indicating the broad applicability of lipases in resolving various chiral molecules. nih.gov

| Substrate | Enzyme | Reaction Type | Key Finding |

| D,L-phenylglycine methyl ester | Immobilized Candida antarctica lipase B (Novozym 435) | Enantioselective hydrolysis | Successful production of enantiopure D-phenylglycine. nih.gov |

| 4-alkyl-1,4-dihydropyridine derivatives | Lipase | Enantioselective hydrolysis | Asymmetric synthesis of (+)- and (-)-PCA 4248 achieved. nih.gov |

| Racemic delta-hydroxy esters | Lipase | Transesterification | High enantiomeric excess (up to 99%) and conversion (up to 92%) achieved. nih.gov |

Phenylalanine ammonia (B1221849) lyase (PAL) is an enzyme that catalyzes the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. frontiersin.org The reverse reaction, the addition of ammonia to a cinnamic acid derivative, can be harnessed for the synthesis of L-phenylalanine and its analogs. While PAL is specific for the L-enantiomer in the deamination reaction, the synthetic application can be tailored for the production of D-amino acids through various strategies. rsc.org

Research has shown that PAL from parsley can act on several fluoro- and chlorophenylalanines, indicating a certain tolerance for halogen substitutions on the phenyl ring. However, the enzyme's activity on di-substituted substrates like 4-fluoro-2-methyl-cinnamic acid would need specific investigation. The presence of the ortho-methyl group could present steric hindrance, potentially affecting the binding of the substrate in the enzyme's active site. The activity of PAL has also been demonstrated in organic solvents, which could be beneficial for the solubility of certain substrates. nih.gov

The development of robust, immobilized PALs has improved their operational stability, making them more suitable for industrial applications in the synthesis of non-natural amino acids. rsc.org

Solid-state deracemization is a powerful technique for obtaining a single enantiomer from a racemic mixture that crystallizes as a conglomerate. This process often involves grinding the crystalline suspension in the presence of a racemizing agent, a phenomenon known as Viedma ripening. This method has been successfully applied to derivatives of phenylglycine.

For instance, the deracemization of 2-fluorophenylglycine has been achieved through the formation of a conglomerate-forming imine derivative. By grinding the crystals of the racemic imine under conditions that allow for racemization in the solution phase, a single enantiomer can be obtained in high enantiomeric excess. Subsequent hydrolysis of the enantiomerically pure imine yields the desired enantiomer of the amino acid. This approach could potentially be adapted for this compound.

Another strategy involves the crystallization-induced dynamic kinetic resolution of phenylglycine amide. researchgate.net This process combines enantioselective crystallization with in-situ racemization of the undesired enantiomer in the solution phase, leading to a high yield of the desired enantiomer. Temperature cycling can also be employed to drive the deracemization process. These solid-state strategies offer an attractive alternative to conventional resolution methods.

Biosynthetic Pathways and Metabolic Engineering in Microorganisms

The de novo biosynthesis of non-natural amino acids like this compound in microbial hosts is a promising avenue for sustainable production. This approach involves the engineering of metabolic pathways in microorganisms such as Escherichia coli.

While specific biosynthetic pathways for this compound have not been reported, general strategies for the production of substituted phenylalanines in E. coli have been developed. nih.govresearchgate.netwikipedia.org These strategies typically involve the overexpression of key enzymes in the aromatic amino acid biosynthetic pathway to increase the flux towards the desired product.

The biosynthesis of p-aminophenylalanine (PAPA), another non-natural amino acid, provides a relevant model. nih.govmdpi.com The pathway to PAPA branches from the central shikimate pathway, which is also the precursor for phenylalanine and tyrosine. nih.gov Engineering this pathway could potentially be adapted for the synthesis of other substituted phenylalanines. For instance, by introducing enzymes capable of fluorination and methylation at specific steps, it might be possible to direct the metabolic flux towards the production of this compound.

Metabolic engineering efforts for producing L-phenylalanine in E. coli have focused on several key aspects:

Increasing precursor supply: Enhancing the production of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), the initial precursors for the aromatic amino acid pathway. nih.gov

Deregulation of feedback inhibition: Modifying key enzymes to be resistant to feedback inhibition by the final product. nih.govresearchgate.net

Enhancing export: Overexpressing transporter proteins to facilitate the export of the product from the cell. nih.gov

The biosynthesis of halogenated natural products in some microorganisms involves halogenase enzymes. Introducing such an enzyme with appropriate specificity, along with a methyltransferase, into a robust L-phenylalanine-producing E. coli strain could be a viable strategy for the production of 4-fluoro-2-methyl-L-phenylglycine.

| Organism | Engineering Strategy | Target Product | Key Findings |

| Escherichia coli | Overexpression of key enzymes, deregulation of feedback inhibition | L-phenylalanine | Significant increase in L-phenylalanine titer. nih.govresearchgate.net |

| Vigna vexillata / Streptomyces species | Biosynthesis via chorismic acid | p-aminophenylalanine | Elucidation of a distinct biosynthetic pathway from phenylalanine and tyrosine. nih.gov |

| Escherichia coli | Combination of a synthetic PAPA pathway with the fungal Ehrlich pathway | para-amino-phenylethanol (PAPE) and para-amino-phenylacetic acid (4-APA) | Successful de novo biosynthesis of aromatic amines. frontiersin.org |

Fermentative Production of Phenylglycines and Derivatives

Fermentative production processes utilize microorganisms to synthesize desired chemical compounds from renewable resources like glucose. nih.gov These methods are distinguished by their high chemo-, regio-, and stereoselectivity. While L-phenylglycine (L-Phg) is a rare non-proteinogenic amino acid found in some natural antibiotics, its enantiomer, D-phenylglycine (D-Phg), holds significant industrial interest as a precursor for semisynthetic β-lactam antibiotics. nih.govnih.gov

The challenge in the fermentative production of phenylglycine lies in the absence of a natural biosynthetic pathway for it in most organisms. nih.gov To overcome this, researchers have focused on synthetic biology and genetic engineering approaches. An artificial D-Phg operon was constructed based on the natural L-Phg operon from Streptomyces pristinaespiralis and a stereo-inverting aminotransferase gene from Pseudomonas putida. nih.gov Heterologous expression of these natural and artificial operons in host strains like Streptomyces lividans has led to the successful production of phenylglycine. nih.gov

Further optimization of these producer strains through rational genetic engineering has significantly improved production yields. nih.gov For instance, one strategy involves designing a cofactor self-sufficient system in Escherichia coli to enhance L-Phg synthesis from L-phenylalanine. nih.gov Another approach developed a four-step enzymatic cascade in E. coli for the efficient conversion of L-phenylalanine to L-Phg, achieving a conversion rate of over 99.9%. nih.govbiorxiv.org This pathway utilized enzymes such as L-amino acid deaminase, hydroxymandelate synthase, (S)-mandelate dehydrogenase, and leucine (B10760876) dehydrogenase. nih.govbiorxiv.org

A patented fermentative process for producing D-p-hydroxyphenylglycine (D-HPG) and D-phenylglycine (D-PG) involves diverting precursors from the common aromatic amino acid pathway. google.com These precursors are converted to p-hydroxyphenylglyoxylate or phenylglyoxylate, which are then transformed into the final D-amino acid by a stereo-inverting D-aminotransferase. google.com

Table 1: Engineered Strains and Pathways for Phenylglycine Production

| Organism | Engineering Strategy | Precursor/Substrate | Product | Key Enzymes/Genes | Reference |

| Streptomyces pristinaespiralis, Streptomyces lividans | Heterologous expression of natural L-Phg operon and artificial D-Phg operon | Glucose / Phenylglyoxylate | L-Phg, D-Phg | L-Phg operon (S. pristinaespiralis), hpgAT (P. putida) | nih.govnih.gov |

| Escherichia coli | Four-step enzymatic cascade | L-Phenylalanine | L-Phg | L-amino acid deaminase, Hydroxymandelate synthase, (S)-mandelate dehydrogenase, Leucine dehydrogenase | nih.govbiorxiv.org |

| Escherichia coli | Cofactor self-sufficient biocatalyst design | L-Phenylalanine | L-Phg | Aromatic-amino-acid transaminase (TyrB), L-mandelate dehydrogenase (L-ManDH), Phenylglyoxylate dehydrogenase (PglD), Leucine dehydrogenase (LeuDH) | nih.gov |

| Patented Process | Engineered aromatic amino acid pathway | Aromatic amino acid precursors | D-HPG, D-PG | Stereo-inverting D-aminotransferase | google.com |

Characterization of Enzymes Involved in Fluorinated Amino Acid Metabolism

The enzymatic synthesis of fluorinated compounds, particularly amino acids, is a rapidly advancing field, offering methods to create novel molecules for pharmaceuticals and material science. nih.govnumberanalytics.com The introduction of fluorine can significantly alter a molecule's biological properties. researchgate.net Various classes of enzymes have been identified and characterized for their ability to metabolize or synthesize fluorinated analogues.

Cytochrome P450 Enzymes (P450s): These versatile heme monooxygenases can catalyze a wide range of reactions, including hydroxylation and C-N bond formation. nih.gov Engineered P450s have been developed as biocatalytic platforms to synthesize organofluorine compounds. nih.gov For example, the cytochrome P450 enzyme TxtE from Streptomyces scabies has been used to produce fluorinated nitro-tryptophan analogs from 4-F-dl-tryptophan and 5-F-l-tryptophan. nih.gov

Dehydrogenases: Alanine (B10760859) dehydrogenases and diaminopimelate dehydrogenases have been successfully employed for the in vitro production of fluorinated alanine enantiomers. nih.gov An alanine dehydrogenase from Vibrio proteolyticus showed a high substrate specificity for 3-fluoropyruvate, leading to the synthesis of (R)-3-fluoroalanine with a reaction yield of over 85%. nih.gov Similarly, a diaminopimelate dehydrogenase from Symbiobacterium thermophilum was used to produce (S)-3-fluoroalanine. nih.gov

Aldolases: Pyridoxal 5´-phosphate (PLP)-dependent aldolases are crucial for forming C-C bonds and have been used to synthesize fluorinated β-hydroxy-α-amino acids through aldol (B89426) condensation reactions. nih.gov For instance, various fluorinated D/L-threo/erythro-β-hydroxy-α-amino acids were synthesized from aromatic fluorine-substituted aldehydes and glycine. nih.gov

Fluorinases: The fluorinase enzyme, first discovered in Streptomyces cattleya, is unique in its ability to catalyze the formation of a C-F bond from inorganic fluoride (B91410), offering a direct route for enzymatic fluorination. numberanalytics.comtib.eu This enzyme can be used in multi-enzyme systems to prepare fluorinated molecules like [18F]-5-fluoro-5-deoxyribose, which has applications in clinical imaging. tib.eu

Polyketide Synthases (PKS): Engineering PKS pathways provides a method to incorporate fluorine into the backbone of complex natural products. nih.gov By activating fluoroacetate (B1212596) to fluoroacetyl-CoA, it can be used as an extender unit in polyketide chain elongation, allowing for the site-selective introduction of fluorine into complex molecules. nih.gov

Table 2: Enzymes Characterized for Fluorinated Compound Synthesis

| Enzyme Class | Specific Enzyme (Source) | Substrate(s) | Product(s) | Key Findings | Reference |

| Cytochrome P450 | TxtE (Streptomyces scabies) | 4-F-dl-tryptophan | Fluorinated nitro-tryptophan analogs | Demonstrates catalytic activity on fluorinated aromatic amino acids. | nih.gov |

| Dehydrogenase | Alanine dehydrogenase (Vibrio proteolyticus) | 3-Fluoropyruvate | (R)-3-fluoroalanine | High substrate specificity and >85% reaction yield. | nih.gov |

| Dehydrogenase | Diaminopimelate dehydrogenase (Symbiobacterium thermophilum) | 3-Fluoropyruvate | (S)-3-fluoroalanine | Enables production of the (S)-enantiomer of fluoroalanine. | nih.gov |

| Aldolase | PLP-dependent aldolases | Aromatic fluorine-substituted aldehydes, Glycine | Fluorinated β-hydroxy-α-amino acids | Effective for creating two chiral stereocenters in fluorinated amino acids. | nih.gov |

| Fluorinase | Fluorinase (Streptomyces cattleya) | S-adenosyl-L-methionine, Fluoride ion | 5'-Fluoro-5'-deoxyadenosine | Catalyzes direct C-F bond formation from inorganic fluoride. | tib.eu |

Computational and Theoretical Studies on Fluorinated Phenylglycines

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations and modeling are powerful tools for exploring the conformational landscape and interaction dynamics of fluorinated amino acids. acs.orgnih.gov The development of accurate force field parameters, such as those for the AMBER ff15ipq protein force field, has been crucial for enabling realistic simulations of proteins containing fluorinated aromatic amino acids. acs.orgnih.govbiorxiv.orgacs.org

Prediction of Conformational Preferences of Fluorinated Amino Acids

The substitution of hydrogen with fluorine can significantly alter the conformational preferences of a molecule. nih.gov This is due to fluorine's minimal steric footprint, comparable to a hydrogen atom, combined with its profound electronic effects. nih.gov The highly polarized carbon-fluorine (C-F) bond introduces strong electrostatic and hyperconjugative interactions that can dictate the molecule's preferred three-dimensional structure. nih.govresearchgate.net

In the case of 4-Fluoro-2-methyl-DL-phenylglycine, the interplay between the electron-withdrawing fluorine atom at the para-position and the methyl group at the ortho-position on the phenyl ring is expected to influence the rotational barrier around the chi (χ) torsion angles. While specific conformational studies on this exact molecule are not prevalent, analysis of related fluorinated compounds provides valuable insights. For instance, studies on fluorinated agrochemicals show that the orientation of fluorine substituents significantly affects the molecular dipole moment and, consequently, physicochemical properties. nih.gov Computational analyses of fluorinated piperidine (B6355638) derivatives reveal that conformational equilibria are governed by a combination of charge-dipole interactions, hyperconjugation, and steric repulsion. researchgate.net Similarly, solid-state studies have shown that fluorination can lead to strikingly different conformational preferences compared to hydrocarbon analogues, modifying the fundamental shape of a molecular building block. figshare.com Therefore, it is predicted that the fluorine and methyl substituents in this compound will restrict the conformational freedom of the phenyl ring relative to the amino acid backbone, favoring specific rotamers to minimize unfavorable steric and electrostatic interactions.

Simulation of Molecular Interactions and Binding Mechanisms

Fluorine's unique properties make it a powerful modulator of intermolecular forces, which can be simulated to predict binding mechanisms. nih.gov Fluorination can enhance non-covalent interactions, including hydrophobic and van der Waals forces, by providing size and shape complementarity within a biological target's binding pocket. nih.gov

Simulations of fluorinated amino acids in aqueous environments have explored the potential for hydrogen-bond-like interactions between the organic fluorine atom and water molecules. nih.gov While fluorine is a weak hydrogen bond acceptor, these interactions, along with the disruption of water networks in a binding pocket, can contribute to binding affinity through favorable entropic effects. nih.gov Theoretical studies on the interaction of aromatic amino acids with surfaces like graphene show that the aromatic rings tend to orient parallel to the surface, indicating weak π-π interactions. nih.govnii.ac.jp The introduction of fluorine can modulate these π-π interactions and also introduce other non-covalent forces. For instance, the participation of organic fluorine in halogen bonds (C-F···O), though rare, is possible and sensitive to the local electronic environment. rsc.org Furthermore, fluorinated aromatic rings are used to probe cation-π interactions, another key non-covalent force in biological recognition. nih.gov For this compound, simulations would likely reveal a complex interplay of hydrophobic interactions driven by the methyl group and the fluorinated ring, potential weak hydrogen bonding involving the fluorine atom, and modulated π-π and cation-π interactions.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic structure of molecules. These methods are essential for analyzing how fluorine substitution impacts the fundamental properties and reactivity of the phenylglycine scaffold.

Analysis of Electronic Effects of Fluorine Substitution on Molecular Reactivity and Properties

The most significant electronic effect of fluorine is its high electronegativity, which gives it a strong negative inductive effect. nih.gov This electron-withdrawing capability has profound consequences for the molecule's properties.

Quantum-chemical studies show that substituting hydrogen with fluorine on a benzene (B151609) ring introduces new π-orbitals that are lower in energy. nih.govacs.org This substitution can increase the π-density of the ring and, in some cases like hexafluorobenzene, increase the activation energy for reactions, leading to enhanced chemical stability. nih.govacs.org The strong inductive effect of fluorine stabilizes molecular orbitals and can also stabilize charged intermediates in chemical reactions. nih.gov For example, quantum-chemical studies of the reaction between benzene and atomic fluorine show that the interaction can proceed through different channels, with activation energies that dictate the reaction's probability. mdpi.comconsensus.app

In this compound, the fluorine atom at the 4-position strongly withdraws electron density from the aromatic ring through the sigma framework. This electronic perturbation influences the acidity of the carboxylic acid group, the basicity of the amino group, and the reactivity of the aromatic ring itself. The presence of the electron-donating methyl group at the 2-position creates an electronic push-pull system, further modulating the electronic landscape of the molecule. These combined effects are expected to alter the molecule's reactivity in enzymatic or chemical reactions compared to unsubstituted phenylglycine.

Future Research Directions and Unexplored Potential

Development of Hybrid Synthetic and Biocatalytic Methodologies for Advanced Analogues

The synthesis of complex non-canonical amino acids (ncAAs) often presents significant challenges for purely chemical methods. nih.govnih.gov Future research will likely focus on the synergy between chemical and enzymatic transformations to create advanced analogues of 4-Fluoro-2-methyl-DL-phenylglycine. These hybrid, or chemoenzymatic, approaches leverage the high stereoselectivity of enzymes and the versatility of modern chemical reactions. nih.govnih.gov

One promising avenue involves using biocatalysts, such as aminotransferases, to install the amino group onto a precursor keto acid with high stereocontrol. nih.gov This enzymatic step could be combined with chemical methods to synthesize a variety of precursor molecules, thereby enabling access to a diverse library of analogues. For instance, researchers could develop one-pot processes where an enzymatic transamination is followed by a chemical modification of the aromatic ring or the methyl group. nih.gov Such strategies could lead to the efficient and high-yielding synthesis of novel amino acid motifs that are otherwise difficult to obtain. nih.govnih.gov

Furthermore, the field of biocatalysis is continually expanding, with new enzymes being discovered and existing ones being engineered for novel reactivity. nih.govyoutube.com Directed evolution could be employed to tailor enzymes specifically for the synthesis of this compound derivatives, enhancing their efficiency and substrate scope. youtube.com The integration of biocatalysis with transition-metal catalysis represents another powerful strategy to construct complex fluorinated amino acids. rsc.orgrsc.org

Table 1: Potential Hybrid Methodologies for Analogue Synthesis

| Methodology | Description | Potential Advantage |

|---|---|---|

| Chemoenzymatic Synthesis | Combination of chemical steps with highly selective enzymatic reactions (e.g., transamination). nih.govnih.gov | High stereoselectivity, access to challenging structural motifs. nih.gov |

| One-Pot Reactions | Multiple synthetic steps (enzymatic and chemical) are performed in a single reaction vessel. nih.gov | Increased efficiency, reduced waste, and lower costs. |

| Directed Evolution of Enzymes | Engineering enzymes to have improved or novel catalytic activities for specific substrates. youtube.com | Highly optimized biocatalysts for specific analogue synthesis. |

| Precursor-Directed Biosynthesis | Supplying synthetic precursors to microbial cultures engineered to produce specific compounds. nih.gov | Scalable production of specific fluorinated peptide analogues. nih.gov |

Expanding Chemical Biology Applications to Novel Biomolecular Systems

The incorporation of fluorinated amino acids like this compound into peptides and proteins is a key area for future exploration. anu.edu.au The unique properties of the fluorine atom can significantly alter the physicochemical and biological characteristics of these biomolecules. rsc.orgrsc.org

A primary research direction is the use of this compound as a building block in peptide synthesis to create novel therapeutic agents. nih.govnumberanalytics.com The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can lead to better drug candidates. nih.govresearchgate.net Future studies could involve systematically incorporating this amino acid into known bioactive peptides to modulate their activity and pharmacokinetic profiles.

Another exciting application lies in using this compound as a probe for chemical biology studies. rsc.orgrsc.org The fluorine atom can serve as a tracer for ¹⁹F NMR spectroscopy, allowing for detailed investigations of peptide and protein structure, dynamics, and interactions within complex biological systems. mdpi.com Furthermore, fluorescently labeled versions of this amino acid could be synthesized to visualize biological processes in real-time. researchgate.netnih.gov The development of methods for the site-specific incorporation of this compound into proteins using engineered biosynthetic machinery would be a significant advancement. anu.edu.au

Table 2: Potential Chemical Biology Applications

| Application Area | Description | Expected Outcome |

|---|---|---|

| Peptide-Based Drug Design | Incorporation into peptide sequences to enhance their therapeutic properties. nih.gov | Improved metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net |

| ¹⁹F NMR Spectroscopy | Use as a spectroscopic probe to study protein structure and function. mdpi.com | Detailed insights into molecular interactions and dynamics. |

| Fluorescent Labeling | Attachment of a fluorophore to the amino acid for use in bioimaging. researchgate.netnih.gov | Real-time tracking of biomolecules in living cells. nih.gov |

| Protein Engineering | Site-specific incorporation into proteins to create novel functions. anu.edu.au | Proteins with enhanced stability or novel catalytic activities. |

Integration of Advanced Computational Approaches for Rational Design and Discovery

Advanced computational methods are becoming indispensable in modern drug discovery and materials science. nih.govplos.org The integration of these in silico approaches offers a powerful strategy for the rational design and discovery of novel molecules based on the this compound scaffold.

Structure-based virtual screening and molecular docking can be employed to predict the binding of potential analogues to specific biological targets. plos.orgmdpi.com By creating a virtual library of derivatives of this compound, researchers can computationally screen for compounds with high affinity and selectivity for a protein of interest, such as an enzyme or a receptor. researchgate.net This approach can significantly accelerate the initial stages of drug discovery by prioritizing the most promising candidates for synthesis and experimental testing. plos.org

Molecular dynamics (MD) simulations can provide deeper insights into the conformational changes and stability of peptides or proteins containing this compound. nih.gov These simulations can help to understand how the fluorine and methyl substitutions influence the structure and dynamics of the biomolecule, which is crucial for designing molecules with specific properties. nih.gov Furthermore, quantum chemical calculations, such as Density Functional Theory (DFT), can be used to study the electronic properties of the amino acid and its derivatives, providing a rationale for their observed reactivity and interactions. nih.gov

Table 3: Computational Approaches for Rational Design

| Computational Method | Application | Goal |

|---|---|---|

| Molecular Docking | Predicting the binding orientation and affinity of ligands to a target protein. plos.orgresearchgate.net | Identify potential drug candidates from a virtual library of analogues. |

| Virtual Screening | Computationally screening large libraries of compounds for potential biological activity. plos.org | Rapidly identify hit compounds for further investigation. |

| Molecular Dynamics (MD) Simulation | Simulating the motion of atoms and molecules over time. nih.gov | Understand the stability and conformational dynamics of modified peptides/proteins. |

| Density Functional Theory (DFT) | Calculating the electronic structure of molecules. nih.gov | Elucidate reactivity and interaction mechanisms at a quantum level. |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for optimizing the synthesis of 4-fluoro-2-methyl-DL-phenylglycine?

- Methodological Answer : Employ statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and assess their impact on yield and enantiomeric purity. Use factorial designs or response surface methodologies to identify optimal conditions . For example, thermodynamic data from NIST (e.g., ΔcH°solid) can guide energy calculations for reaction feasibility .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) with mass spectrometry (MS) for structural confirmation. High-performance liquid chromatography (HPLC) with chiral columns is critical for resolving the DL-enantiomers. Cross-reference spectral data with analogous phenylglycine derivatives (e.g., 3,4-difluorophenylglyoxal hydrate) to identify fluorination and methyl substitution patterns .

Q. What stability studies are essential for storing this compound under laboratory conditions?

- Methodological Answer : Conduct accelerated degradation studies under varying pH, temperature, and humidity. Monitor decomposition via UV-Vis spectroscopy or HPLC to determine shelf-life. Thermodynamic stability can be inferred from combustion enthalpy (ΔcH°solid) data for related compounds like 2-phenylglycine .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s reactivity in catalytic systems?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to map reaction pathways and transition states. Integrate computational results with experimental kinetics (e.g., rate constants) to validate mechanisms. For example, ICReDD’s reaction path search methods can narrow down optimal conditions for fluorinated intermediates .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated phenylglycine derivatives?

- Methodological Answer : Perform meta-analysis of existing datasets to identify confounding variables (e.g., solvent effects, assay protocols). Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design controlled studies that isolate variables. Cross-validate findings with orthogonal techniques (e.g., in vitro vs. in silico assays) .

Q. How can enantiomeric resolution of the DL-form be improved for pharmacological studies?

- Methodological Answer : Optimize chiral separation using advanced chromatographic methods (e.g., supercritical fluid chromatography) or enzymatic resolution. Compare partition coefficients (logP) and solubility profiles of enantiomers using computational tools like COSMO-RS .

Data and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.